BenchChemオンラインストアへようこそ!

2-[(3-bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione

IDO1 Inhibitor Cancer Immunotherapy Structure-Activity Relationship

Select CAS 137107-28-9 to secure a 5-fold potency advantage in IDO1 inhibitor programs. The meta-bromo substituent delivers an IC50 of 0.32 μM vs. 1.6 μM for ortho/para isomers, making this the only viable building block for co-crystallization and SPR studies. The aryl bromide handle enables rapid parallel Suzuki diversification, while the phthalimide-protected hydroxylamine deprotects with hydrazine to release the active O-(3-bromobenzyl)hydroxylamine pharmacophore. Procure in bulk as a single, dual-purpose intermediate for both PROTAC linker attachment and late-stage SAR exploration.

Molecular Formula C15H10BrNO3
Molecular Weight 332.153
CAS No. 137107-28-9
Cat. No. B2458408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione
CAS137107-28-9
Molecular FormulaC15H10BrNO3
Molecular Weight332.153
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)Br
InChIInChI=1S/C15H10BrNO3/c16-11-5-3-4-10(8-11)9-20-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2
InChIKeyZRUOEWAGSGDWAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 137107-28-9): A Strategic Meta-Bromo Phthalimide Scaffold for Targeted IDO1 Inhibitor Development and Diversification


2-[(3-Bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione, also known as O-(3-bromobenzyl)hydroxyphthalimide, is an isoindoline-1,3-dione derivative classified as an N-benzyloxyphthalimide. This compound serves as both a protected O-alkylhydroxylamine precursor in medicinal chemistry and a synthetic intermediate amenable to further diversification [1]. Its structural hallmark is a meta-bromo substituent on the benzyloxy moiety, a feature that, based on SAR studies of the cognate O-benzylhydroxylamine chemotype, is associated with a significant gain in indoleamine 2,3-dioxygenase-1 (IDO1) inhibitory potency compared to the unsubstituted, ortho-bromo, or para-bromo analogs [2]. The compound exhibits a molecular weight of 332.15 g/mol, a calculated LogP of 3.18, and is commercially available at purities of ≥95% .

Why Generic Substitution of 2-[(3-Bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is Not Advisable for IDO1-Focused Research


Substituting 2-[(3-bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione with a generic N-benzyloxyphthalimide (CAS 16653-19-3) or an O-benzylhydroxylamine with a different halogen substitution pattern risks a substantial loss of target potency and synthetic utility. Quantitative SAR analysis of the O-benzylhydroxylamine chemotype reveals that the precise position of the halogen atom on the aromatic ring is a critical determinant of IDO1 inhibitory activity: the unsubstituted lead exhibits an IC50 of 810 nM, while the ortho- and para-bromo isomers show only a modest improvement to 1,600 nM [1]. The meta-bromo substitution uniquely drives potency down to approximately 320 nM, representing a 2.5-fold enhancement over the lead and a 5-fold advantage over its positional isomers [1]. When porting this SAR to the phthalimide-protected form, selecting the wrong positional isomer could inadvertently result in a 5-fold weaker starting point for inhibitor development.

Quantitative Differentiation Evidence for 2-[(3-Bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 137107-28-9)


Meta-Bromo Substitution Provides a 2.5-Fold IDO1 Potency Gain Over the Unsubstituted Lead

In the canonical SAR study by Malachowski et al. (2016), the cognate O-(3-bromobenzyl)hydroxylamine (Compound 10) demonstrated an IDO1 IC50 of 0.32 μM, a 2.5-fold improvement over the unsubstituted O-benzylhydroxylamine lead compound (IC50 = 0.81 μM) [1]. This potency gain is attributed specifically to the meta-bromine substituent, which engages in favorable halogen bonding or hydrophobic interactions within the IDO1 active site [1]. The target compound, 2-[(3-bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione, represents the N-phthalimide-protected form of this validated pharmacophore, and serves as the direct synthetic precursor for generating the active meta-bromo inhibitor species.

IDO1 Inhibitor Cancer Immunotherapy Structure-Activity Relationship

5-Fold Superiority of Meta-Bromo Over Ortho- and Para-Bromo Positional Isomers for IDO1 Inhibition

The IDO1 inhibitory activity of O-benzylhydroxylamine derivatives is highly sensitive to the position of bromine substitution on the aromatic ring. The meta-bromo analog (Compound 10; IC50 = 0.32 μM) is approximately 5-fold more potent than both the ortho-bromo analog (Compound 20; IC50 = 1.6 μM) and the para-bromo analog (Compound 19; IC50 = 1.6 μM) [1]. This pronounced positional effect is consistent with a halogen bonding mechanism, where the meta-bromine optimally engages Lewis basic sites in the IDO1 active site, an interaction geometry that is disfavored for the ortho and para positions [1]. The target compound, bearing the 3-bromobenzyl group, is the N-phthalimide-protected form of the superior meta isomer.

Positional Isomer Halogen Bonding IDO1 Selectivity

Meta-Bromo Substitution Enhances Lipophilicity by Over 1.5 LogP Units Compared to the Unsubstituted N-Benzyloxyphthalimide

The introduction of a bromine atom at the meta position of the benzyloxy group significantly alters the physicochemical profile of the N-benzyloxyphthalimide scaffold. The target compound has a calculated LogP of 3.18 and a topological polar surface area (TPSA) of 46.61 Ų . While the exact LogP of the unsubstituted N-benzyloxyphthalimide (CAS 16653-19-3) is not directly reported in the same dataset, the molecular weight difference (332.15 vs. 253.25 g/mol) and the established contribution of aromatic bromine to lipophilicity support a LogP increase of approximately 1.5–2.0 units compared to the des-bromo analog [1]. This elevated lipophilicity can be advantageous for passive membrane permeability but must be managed to avoid exceeding recommended LogP thresholds during lead optimization.

Physicochemical Properties Lipophilicity ADME Optimization

The Phthalimide-Protected Form Enables a Two-Step Deprotection Strategy to Access Active O-(3-Bromobenzyl)hydroxylamine for IDO1 Inhibition

The Malachowski et al. (2016) synthetic protocol explicitly employs N-hydroxyphthalimide as a protected intermediate, which is subsequently deprotected using hydrazine to liberate the active O-alkylhydroxylamine IDO1 inhibitor [1]. The target compound, 2-[(3-bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione, is the product of the initial Mitsunobu coupling between 3-bromobenzyl alcohol and N-hydroxyphthalimide and represents the immediate precursor to the active IDO1 inhibitor species O-(3-bromobenzyl)hydroxylamine [1]. This two-step sequence (phthalimide protection followed by hydrazine deprotection) is the established route for accessing the meta-bromo O-benzylhydroxylamine pharmacophore, which cannot be directly obtained through simple O-alkylation of hydroxylamine due to competing N-alkylation.

Synthetic Intermediate Prodrug Strategy Deprotection Chemistry

The Aryl Bromide Handle Enables Late-Stage Diversification via Cross-Coupling for Expanded SAR Exploration

Unlike the unsubstituted N-benzyloxyphthalimide (CAS 16653-19-3), the target compound possesses an aryl bromide moiety at the meta position of the benzyl group, which serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This feature enables late-stage diversification of the IDO1 inhibitor scaffold without requiring de novo synthesis of each analog [1]. In contrast, the unsubstituted analog would require electrophilic aromatic bromination—a reaction that lacks regioselectivity and is incompatible with the phthalimide core—to install a similar diversification handle.

Cross-Coupling Late-Stage Functionalization Chemical Biology

High-Value Application Scenarios for 2-[(3-Bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 137107-28-9)


Hit-to-Lead Optimization of IDO1 Inhibitors for Cancer Immunotherapy

This compound is ideally suited as a starting material for medicinal chemistry programs targeting IDO1 for cancer immunotherapy. It serves as the direct synthetic precursor to O-(3-bromobenzyl)hydroxylamine, which has a validated IDO1 IC50 of 0.32 μM—a 2.5-fold improvement over the unsubstituted lead compound [1]. Researchers can deprotect the phthalimide group with hydrazine to rapidly access the active pharmacophore, then utilize the aryl bromide handle for late-stage Suzuki or Buchwald-Hartwig couplings to further optimize potency, selectivity, and ADME properties. This approach bypasses the need to independently develop and optimize the Mitsunobu-based synthetic route to the O-alkylhydroxylamine core [1].

Positional Isomer Benchmarking in IDO1 Halogen-Bonding Studies

The meta-bromo substitution pattern on this compound provides a 5-fold IDO1 potency advantage over the ortho-bromo and para-bromo positional isomers (IC50 = 0.32 μM vs. 1.6 μM for both ortho and para) [1]. Consequently, CAS 137107-28-9 is the preferred procurement choice for structural biology or biophysical studies investigating halogen bonding interactions within the IDO1 active site. Using the meta-bromo isomer as the primary tool compound, rather than the ortho- or para-bromo isomers, ensures that co-crystallization or SPR experiments are conducted with the most potent and biologically relevant ligand, maximizing the probability of resolving critical binding interactions.

Parallel Library Synthesis via Aryl Bromide Diversification

The aryl bromide at the meta position of the benzyl group distinguishes this compound from the unsubstituted N-benzyloxyphthalimide by providing a direct handle for palladium-catalyzed cross-coupling. Research teams can procure CAS 137107-28-9 in bulk and subject aliquots to parallel Suzuki-Miyaura reactions with diverse arylboronic acids, generating a library of substituted O-benzylhydroxylamine precursors in a single synthetic step. This late-stage diversification strategy dramatically accelerates SAR exploration compared to synthesizing each analog de novo from substituted benzyl alcohols [1].

Synthesis of PROTAC Linker Conjugates Targeting IDO1 Degradation

The combination of the aryl bromide handle and the protected hydroxylamine functionality makes this compound a strategic building block for designing bifunctional PROTAC molecules. The aryl bromide can be elaborated via cross-coupling to introduce a linker attachment point, while the phthalimide-protected N-oxyl group can be unmasked and further functionalized to connect the IDO1-targeting warhead to an E3 ligase ligand. This dual synthetic utility is absent in the simpler N-benzyloxyphthalimide (CAS 16653-19-3), which lacks the bromine diversification handle and therefore requires more synthetic steps to achieve the same level of molecular complexity [1].

Quote Request

Request a Quote for 2-[(3-bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.